molecular formula C18H20N2O2S2 B2372281 N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-71-3

N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2372281
CAS No.: 868965-71-3
M. Wt: 360.49
InChI Key: ZSJGVPNLMLGDGP-UHFFFAOYSA-N
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Description

N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has significant applications in scientific research. It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar compounds to N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide include other thiophene derivatives such as suprofen and articaine These compounds share the thiophene ring structure but differ in their substituents and functional groups, leading to variations in their biological activities and applications

Properties

IUPAC Name

N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-19-17(22)16-13-8-5-9-14(13)24-18(16)20-15(21)10-11-23-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJGVPNLMLGDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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